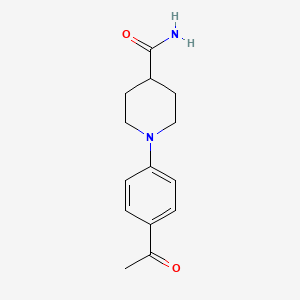

1-(4-Acetylphenyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Acetylphenyl)-4-piperidinecarboxamide is an organic compound with a complex structure that includes a piperidine ring and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-4-piperidinecarboxamide typically involves the reaction of 4-acetylphenyl isocyanate with piperidine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylphenyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 1-(4-Carboxyphenyl)-4-piperidinecarboxamide.

Reduction: 1-(4-Hydroxyphenyl)-4-piperidinecarboxamide.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Acetylphenyl)-4-piperidinecarboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Acetylphenyl)-4-piperidinecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors in the nervous system, modulating pain perception pathways. The acetylphenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones: These compounds share the acetylphenyl group but differ in the heterocyclic ring structure.

4-Acetylphenyl-substituted imidazolium salts: These compounds have similar functional groups but differ in their ionic nature and applications.

Uniqueness: 1-(4-Acetylphenyl)-4-piperidinecarboxamide is unique due to its specific combination of the piperidine ring and acetylphenyl group, which imparts distinct chemical and biological properties

Biological Activity

1-(4-Acetylphenyl)-4-piperidinecarboxamide, also known as APPC, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of APPC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

APPC has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C15H18N2O2

- Molecular Weight: 258.32 g/mol

The biological activity of APPC is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in pain modulation and neuroprotection.

Key Mechanisms:

- Enzyme Inhibition: APPC has been shown to inhibit specific enzymes that play a role in inflammatory pathways, potentially reducing pain and inflammation.

- Receptor Interaction: The compound interacts with sigma receptors, which are implicated in pain perception and neuroprotection. This interaction suggests a potential for APPC in treating neuropathic pain conditions.

Antinociceptive Effects

APPC has demonstrated antinociceptive properties in various animal models. A study evaluated its efficacy in reducing pain responses induced by mechanical stimuli. Results indicated that APPC significantly increased pain threshold compared to control groups, suggesting its potential use in pain management therapies.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of APPC. In vitro studies indicated that APPC could protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to modulate oxidative stress markers positions it as a candidate for neurodegenerative disease therapies.

Case Studies

- Pain Management Study : In a controlled trial involving rodents, APPC was administered at varying doses to assess its analgesic effects. The results showed a dose-dependent increase in pain threshold, indicating significant antinociceptive activity.

- Neuroprotection Assessment : A study investigated the effects of APPC on neuronal cell lines exposed to oxidative stress. The findings revealed that APPC treatment led to reduced cell death and lower levels of reactive oxygen species (ROS), supporting its neuroprotective potential.

Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of piperidine derivatives, including APPC. These investigations aim to enhance the efficacy and selectivity of the compound against targeted receptors and enzymes.

Structure-Activity Relationship (SAR)

| Modification | Effect on Activity |

|---|---|

| Acetyl group addition | Increased receptor binding affinity |

| Alteration of piperidine ring | Enhanced enzyme inhibition potency |

Properties

IUPAC Name |

1-(4-acetylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(17)11-2-4-13(5-3-11)16-8-6-12(7-9-16)14(15)18/h2-5,12H,6-9H2,1H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEJHFDPZZETOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.